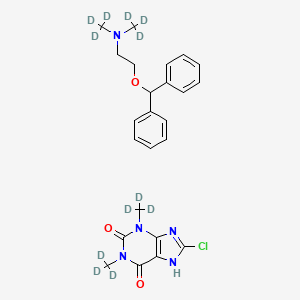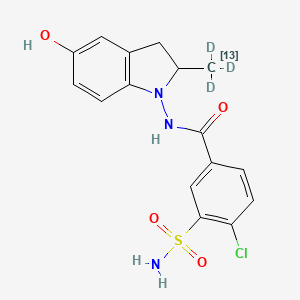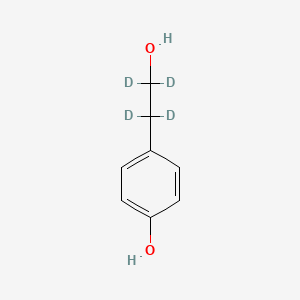
Dimenhydrinate-d12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimenhydrinate-d12 is a deuterated form of dimenhydrinate, a medication commonly used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. Dimenhydrinate is a combination of diphenhydramine and 8-chlorotheophylline in a salt form. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the drug due to the presence of deuterium atoms, which can be traced more easily in analytical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimenhydrinate-d12 involves the deuteration of diphenhydramine and 8-chlorotheophylline. The process typically starts with the preparation of deuterated diphenhydramine, which can be achieved by reacting diphenhydramine with deuterated reagents under specific conditions. Similarly, 8-chlorotheophylline is deuterated using deuterated solvents and catalysts. The two deuterated compounds are then combined to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Dimenhydrinate-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in 8-chlorotheophylline is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Dimenhydrinate-d12 is widely used in scientific research due to its deuterated nature, which allows for precise tracking in pharmacokinetic and metabolic studies. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium on reaction rates.
Biology: Employed in metabolic studies to understand the biotransformation of dimenhydrinate in biological systems.
Medicine: Used in clinical research to investigate the pharmacokinetics and pharmacodynamics of dimenhydrinate.
Industry: Utilized in the development of new formulations and delivery systems for dimenhydrinate.
作用機序
Dimenhydrinate-d12 exerts its effects through the combined actions of diphenhydramine and 8-chlorotheophylline Diphenhydramine acts as an antagonist of H1 histamine receptors in the vestibular system, reducing nausea and vomiting 8-chlorotheophylline, on the other hand, acts as a stimulant by blocking adenosine receptors, counteracting the sedative effects of diphenhydramine
類似化合物との比較
Dimenhydrinate-d12 can be compared with other similar compounds such as:
Diphenhydramine: The primary active component of dimenhydrinate, used as an antihistamine and sedative.
8-chlorotheophylline: A stimulant that counteracts the sedative effects of diphenhydramine.
Meclizine: Another antihistamine used to treat motion sickness, with a longer duration of action compared to dimenhydrinate.
Promethazine: An antihistamine with strong sedative effects, used to treat nausea and vomiting.
This compound is unique due to its deuterated nature, which allows for more precise tracking and study in scientific research. This makes it a valuable tool in understanding the pharmacokinetics and metabolism of dimenhydrinate.
特性
分子式 |
C24H28ClN5O3 |
|---|---|
分子量 |
482.0 g/mol |
IUPAC名 |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)/i2*1D3,2D3 |
InChIキー |
NFLLKCVHYJRNRH-RLNBIOQVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl.[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])([2H])[2H] |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)

